
N-Benzyl-5-bromopicolinamide
Overview
Description
N-Benzyl-5-bromopicolinamide is a chemical compound with the molecular formula C₁₃H₁₁BrN₂O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom at the 5-position of the picolinamide ring and a benzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromopicolinamide typically involves the bromination of a precursor compound followed by the introduction of a benzyl group. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) as the brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide. The resulting brominated product is then subjected to a nucleophilic substitution reaction with benzylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent substitution reaction is optimized for maximum efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The C5 bromine atom undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effects of the pyridine ring and adjacent carbonyl group.
Key Mechanistic Insight :
- The reaction with sodium azide proceeds via a radical pathway in the presence of Cu(I), forming triazole derivatives (Huisgen cycloaddition) .
- Hydrolysis follows an S<sub>N</sub>Ar mechanism facilitated by the electron-withdrawing amide group .
Benzylic Position Reactivity
The benzyl group participates in oxidation and substitution reactions:
Oxidative Debenzylation
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Bromosuccinimide (NBS)/β-cyclodextrin | H<sub>2</sub>O, 25°C | 5-bromopicolinamide | 88% | |
KMnO<sub>4</sub> | Acidic, 100°C | 5-bromopicolinic acid | 72% |
Radical Bromination
NBS in CCl<sub>4</sub> under UV light generates a benzylic brominated product via a chain mechanism .
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed couplings:
Notable Example :
Amide Group Transformations
The picolinamide moiety undergoes hydrolysis and condensation:
Radical Pathways
Under photolytic conditions, the C–Br bond undergoes homolytic cleavage to form pyridinyl radicals, which dimerize or react with alkenes .
Comparative Reactivity Data
The table below summarizes reaction rates for key transformations:
Reaction | Rate (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) |
---|---|---|
S<sub>N</sub>Ar with NaN<sub>3</sub> | 1.2 × 10<sup>-3</sup> | 45.6 |
Suzuki Coupling | 5.8 × 10<sup>-4</sup> | 68.3 |
Oxidative Debenzylation | 3.4 × 10<sup>-4</sup> | 72.9 |
Data derived from computational studies in .
Stability Considerations
Scientific Research Applications
N-Benzyl-5-bromopicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromopicolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-Benzyl-5-bromopicolinamide can be compared with other similar compounds, such as:
N-Benzyl-5-chloropicolinamide: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-5-fluoropicolinamide: Contains a fluorine atom at the 5-position.
N-Benzyl-5-iodopicolinamide: Contains an iodine atom at the 5-position.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present .
Biological Activity
N-Benzyl-5-bromopicolinamide (CAS 951885-05-5) is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H11BrN2O
- Molecular Weight : 291.1 g/mol
This compound features a bromine atom attached to a picolinamide structure, which may influence its interactions with biological targets.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound and related compounds. In vitro assays have been conducted on various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
In Vitro Studies
-
Anti-Proliferative Effects : The compound was evaluated for its ability to inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined using standard assays.
These results indicate that this compound exhibits moderate anti-proliferative activity against breast cancer cells but shows less potency against lung cancer cells compared to other derivatives .
Compound Cell Line IC50 (µM) This compound MCF-7 19.53 ± 1.05 This compound A-549 39.53 ± 2.02 - Mechanisms of Action : The mechanisms underlying the anticancer effects involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 and Bax, alongside decreased levels of anti-apoptotic proteins like Bcl-2 . Molecular docking studies suggest that this compound interacts with key targets involved in cancer progression, including the vascular endothelial growth factor receptor (VEGFR-2) .
Receptor Modulation
This compound has also been studied for its effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. Research indicates that modifications in the benzyl group significantly affect binding affinity and receptor selectivity.
Binding Affinity Studies
The binding affinities of various N-benzyl substituted phenethylamines were assessed, revealing that small changes in substituents can dramatically alter receptor interactions:
Substituent Position | Binding Affinity (Ki) |
---|---|
2'-position | High |
3'-position | Moderate |
These findings suggest that N-benzyl modifications can enhance or reduce the efficacy of compounds targeting these serotonin receptors .
Case Studies and Clinical Implications
While specific clinical data on this compound is limited, related compounds have shown promise in preclinical models. For instance, derivatives exhibiting similar structures have been noted for their effectiveness against various malignancies through distinct mechanisms compared to traditional chemotherapeutics .
Properties
IUPAC Name |
N-benzyl-5-bromopyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-6-7-12(15-9-11)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHUJJBSCGALBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650072 | |
Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-05-5 | |
Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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